N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 886950-04-5
Cat. No.: VC7694264
Molecular Formula: C20H16ClN3O4
Molecular Weight: 397.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886950-04-5 |
|---|---|
| Molecular Formula | C20H16ClN3O4 |
| Molecular Weight | 397.82 |
| IUPAC Name | N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16ClN3O4/c21-12-5-7-13(8-6-12)24-10-11(9-16(24)25)20(27)23-17-14-3-1-2-4-15(14)28-18(17)19(22)26/h1-8,11H,9-10H2,(H2,22,26)(H,23,27) |
| Standard InChI Key | BPHVLSJBMZHNKD-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Introduction
Synthesis
While specific synthesis details for this exact compound are not provided in the search results, general synthetic strategies for similar compounds involve:
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Formation of Benzofuran Derivatives:
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Benzofuran derivatives can be synthesized via cyclization reactions involving salicylaldehydes and acetic anhydride or similar reagents.
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Introduction of Carbamoyl Groups:
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The carbamoyl group can be introduced through reactions with isocyanates or by amidation using carbonyldiimidazole (CDI).
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Construction of Pyrrolidine Rings:
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Pyrrolidine rings can be synthesized via cyclization of amino acid derivatives or through Mannich-type reactions involving ketones, aldehydes, and amines.
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Final Coupling Reactions:
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The chlorophenyl group and other substituents can be introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
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Potential Biological Activities
Compounds with similar structural motifs have demonstrated various biological activities, including:
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Anti-inflammatory Activity:
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Antioxidant Properties:
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Enzyme Inhibition:
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Antimicrobial Effects:
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm functional groups and molecular framework |
| Mass Spectrometry (MS) | Determine molecular weight and fragmentation pattern |
| Infrared Spectroscopy (IR) | Identify characteristic functional group vibrations |
| X-ray Crystallography | Elucidate precise three-dimensional structure |
Research Implications
The unique combination of functional groups in this compound makes it a promising candidate for further research in drug discovery and material science. Specifically:
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It could serve as a lead compound for designing enzyme inhibitors.
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Its benzofuran core may contribute to antioxidant or anti-inflammatory drug development.
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The chlorophenyl substituent might enhance bioavailability or target specificity.
Further studies, including molecular docking simulations and in vitro assays, would help elucidate its precise mechanism of action and therapeutic potential.
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